N-(3-Bromopropyl) 4-Boronobenzamide
Description
Contextualizing Boronic Acid Derivatives in Contemporary Organic and Bioorganic Chemistry
Boronic acids, with the general formula R-B(OH)₂, are a class of organoboranes that have become indispensable in modern organic synthesis. wikipedia.org Their stability, moderate reactivity, and relatively low toxicity make them favored building blocks. amerigoscientific.com A key feature is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules that have diol, diamine, or similar functionalities. wikipedia.org This property is extensively exploited in the development of sensors, particularly for saccharides like glucose. molecularcloud.org
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgamerigoscientific.com This reaction, which joins an organoboron compound with a halide, has become a cornerstone for synthesizing complex organic molecules, including pharmaceuticals and functional materials. nih.govresearchgate.net Beyond cross-coupling, boronic acids are used in a variety of other transformations, including Chan-Lam coupling for forming carbon-heteroatom bonds. wikipedia.org
In medicinal chemistry, the boronic acid moiety is a crucial pharmacophore. The drug Bortezomib, a proteasome inhibitor used in cancer therapy, features a boronic acid group that reversibly binds to the active site of its target enzyme. wikipedia.orgnih.gov This has spurred growing interest in boronic acid derivatives for drug design, with applications as anticancer, antibacterial, and antiviral agents. nih.gov
Table 1: Key Reactions and Applications of Boronic Acids
| Reaction/Application | Description | Key Feature |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides to form C-C bonds. wikipedia.orgamerigoscientific.com | Highly efficient and tolerant of many functional groups. |
| Chan-Lam Coupling | Copper-catalyzed reaction with N-H or O-H containing compounds to form C-N or C-O bonds. wikipedia.org | Forms bonds with heteroatoms. |
| Saccharide Sensing | Forms reversible covalent bonds with diols, such as those in sugars. wikipedia.orgmolecularcloud.org | Enables the design of sensors for biological molecules. |
| Enzyme Inhibition | The boron atom can form a stable complex with active site residues (e.g., serine, threonine). wikipedia.orgnih.gov | Acts as a warhead for targeted drug activity. |
The Significance of N-Substituted Amides in Chemical Synthesis and Functional Materials
The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of peptides and proteins. scielo.br N-substituted amides, where a hydrogen on the amide nitrogen is replaced by an alkyl or aryl group, are a crucial class of compounds in organic chemistry. fiveable.mefiveable.me This substitution allows for the fine-tuning of a molecule's chemical and physical properties, such as solubility, reactivity, and conformation. fiveable.me
N-substituted amides serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. fiveable.me The presence of the N-substituent can influence the amide's reactivity; for instance, bulky groups can provide steric hindrance that slows or prevents hydrolysis. fiveable.me Numerous synthetic methods have been developed to form these amides, including the reaction of amines with carboxylic acid derivatives and the direct conversion of nitriles. scielo.brresearchgate.net Modern catalytic methods, often employing transition metals like copper or iridium, have enabled more efficient and atom-economical routes to N-substituted amides from a variety of precursors. researchgate.netorganic-chemistry.org
Role of Bromopropyl Moieties as Versatile Linkers and Precursors in Chemical Transformations
The N-(3-bromopropyl) group in the title compound serves as a reactive handle for further chemical modification. As a primary alkyl bromide, it is an excellent electrophile, making it a versatile precursor for introducing a three-carbon chain linker into a molecular structure. This moiety readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups, such as azides, amines, thiols, and cyanides.
In the context of bifunctional molecules, the bromopropyl group enables covalent attachment to other molecules or surfaces. For example, it can be used to tether the boronic acid-containing portion of the molecule to a peptide, a polymer, or a solid support. Recent advances in catalysis have demonstrated the effective cross-coupling of unactivated primary alkyl halides with boronic acids under aqueous conditions, highlighting the synthetic utility of such groups in complex settings. nih.gov This reactivity makes the bromopropyl moiety a key component for creating probes, drug delivery systems, or materials with tailored properties. Its use as a reactive raw material is seen in various synthetic pathways, such as in the preparation of N-(3-bromopropyl)phthalimide, which is then used to build more complex heterocyclic structures. google.com
Research Gaps and the Underexplored Potential of N-(3-Bromopropyl) 4-Boronobenzamide
A review of current scientific literature indicates that this compound is primarily utilized as a chemical intermediate or a building block rather than being the subject of extensive, dedicated research studies. vulcanchem.com Its commercial availability points to its role as a tool for synthetic chemists. The principal research gap, therefore, is the lack of published applications that specifically leverage its unique bifunctional nature in a single, elegant system.
The underexplored potential of this compound lies in the synergistic application of its two reactive ends:
Probe and Sensor Development: The 4-boronobenzamide portion can act as a recognition and binding site for diol-containing biomolecules, such as carbohydrates or specific glycoproteins. The bromopropyl end could then be used to attach a reporter group (e.g., a fluorophore or a biotin (B1667282) tag after substitution with an azide (B81097) and subsequent click chemistry), creating a targeted probe for biological imaging or diagnostic assays.
Development of Covalently-Binding Inhibitors: The boronic acid could serve to target and reversibly bind to an enzyme's active site, while the bromopropyl group, acting as a tethered alkylating agent, could form a permanent, covalent bond with a nearby nucleophilic amino acid residue. This dual-action approach could lead to highly potent and specific irreversible inhibitors.
Functionalized Materials and Surfaces: The compound could be used to modify surfaces. The bromopropyl group could react with a surface (e.g., an amine-functionalized slide or nanoparticle) to anchor the molecule. The exposed boronic acid groups would then create a surface capable of selectively capturing or sensing target analytes from a solution.
The exploration of these potential applications would fill the current research gap and could establish this compound as a valuable, off-the-shelf tool for chemical biology and materials science.
Properties
IUPAC Name |
[4-(3-bromopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXTFJREFABTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657045 | |
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-41-8 | |
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 3 Bromopropyl 4 Boronobenzamide and Its Precursors
Convergent and Divergent Synthetic Strategies towards Boronobenzamide Scaffolds
The architectural complexity of N-(3-Bromopropyl) 4-Boronobenzamide lends itself to both convergent and divergent synthetic plans, each offering strategic advantages for efficiency and the generation of chemical diversity. wikipedia.orgresearchgate.netresearchgate.net
Construction of the Boronobenzamide Core
The formation of the central 4-boronobenzamide framework is a critical phase in the synthesis. A primary and direct approach involves the amidation of 4-carboxyphenylboronic acid. sigmaaldrich.comnih.gov This method, while straightforward, hinges on the successful coupling of the carboxylic acid with an amine.
A more versatile strategy employs a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of the boron functionality at a later stage. For example, a 4-halobenzamide can be coupled with a boron source like bis(pinacolato)diboron (B136004) using a palladium catalyst. This approach is highly amenable to creating a diverse library of analogs by varying the boronic acid component.
Introduction of the Bromopropyl Amide Side Chain
With the 4-boronobenzamide core or a suitable precursor synthesized, the next step is the installation of the N-(3-bromopropyl) side chain. The most common method is the direct amide coupling of a 4-boronobenzoic acid derivative with 3-bromopropylamine (B98683). nih.govsigmaaldrich.comguidechem.comthermofisher.com This reaction is typically facilitated by standard peptide coupling reagents.
Conversely, a divergent strategy would involve synthesizing a variety of N-substituted benzamides first, followed by the introduction of the boronic acid group in the final step. wikipedia.orgnih.gov This allows for late-stage functionalization, which is a powerful tool for rapidly generating a range of structurally related compounds.
Optimized Reaction Conditions and Novel Catalytic Systems for Amide Formation
The amide bond formation between 4-boronobenzoic acid and 3-bromopropylamine is a pivotal transformation. Significant research has been dedicated to optimizing reaction conditions to enhance yield and purity.
While traditional methods often utilize carbodiimide-based coupling agents, modern approaches frequently employ phosphonium (B103445) or uronium-based reagents like PyBOP or HATU, which can lead to faster reactions and higher yields. nih.gov The choice of solvent and base is also critical, with aprotic polar solvents like DMF or DCM and non-nucleophilic bases such as DIPEA being common. Boronic acids themselves, particularly electron-deficient arylboronic acids, have been shown to be effective catalysts for amidation reactions. rsc.orgresearchgate.net In some cases, a binary system of two different boronic acids can be effective for dipeptide synthesis. rsc.org
Table 1: Optimized Reaction Conditions for Amide Formation
| Coupling Agent | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| HATU | - | DCM | DIPEA | 25 | >90 |
| EDCI/HOBt | - | DMF | DIPEA | 25 | 85-95 |
| - | o-Nitrophenylboronic acid | Fluorobenzene | - | Ambient | High |
| - | 2,4-Bis(trifluoromethyl)phenylboronic acid | Dichloromethane (B109758) | - | Room Temp | High |
| - | Boric Acid | Toluene | - | Reflux | 70-90 |
This interactive table summarizes various optimized conditions for the amide formation step. The specific conditions can be selected to suit the scale and specific substrates of the reaction.
Regioselective Boronation Techniques for 4-Substituted Boronobenzamide Synthesis
Achieving the correct regiochemistry during the boronation step is crucial for the synthesis of the desired 4-substituted product. Modern techniques offer high levels of control. One powerful method is the iridium-catalyzed C-H borylation, which can be directed to a specific position on an aromatic ring by a directing group.
For the synthesis of this compound, a prevalent strategy is the Miyaura borylation of a pre-functionalized benzamide (B126), such as 4-bromobenzamide, using bis(pinacolato)diboron and a palladium catalyst. acs.org The selection of the appropriate catalyst and ligands is key to maximizing regioselectivity. Another method involves a lithiation-borylation sequence, which generally requires cryogenic temperatures. A patent describes a method for preparing p-carboxyphenylboronic acid by reacting 4-bromo-N,N-diisopropylbenzamide at low temperatures, followed by hydrolysis. google.com Nitration of p-carboxyphenylboronic acid has also been explored, yielding 2-nitro-4-carboxyphenylboronic acid. google.com Recent research has also focused on boron-mediated regioselective ortho-halogenation of N-aryl amides. rsc.orgchemrxiv.orgresearchgate.net
Purification and Isolation Methodologies for High-Purity this compound
The isolation of high-purity this compound is critical for its subsequent use. The purification process typically involves several steps.
After the synthesis, an initial aqueous workup is performed to remove water-soluble impurities. This is commonly followed by column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol, is used to elute the product and separate it from byproducts.
The boronic acid functionality can sometimes lead to the formation of boroxines (anhydrides), which can complicate purification. To circumvent this, the boronic acid can be temporarily protected as its pinacol (B44631) ester during chromatography. The final step to achieve high purity is often recrystallization from a suitable solvent system.
Table 2: Purification Methodologies
| Technique | Purpose | Common Solvents/Reagents |
|---|---|---|
| Aqueous Workup | Removal of water-soluble byproducts and salts. | Water, Brine |
| Column Chromatography | Separation based on polarity differences. | Silica Gel, Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Final purification to obtain crystalline solid. | Ethanol, Methanol, Water |
This interactive table outlines the common purification steps for isolating high-purity this compound.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Reactivity of the Boronic Acid Group: Transesterification, Oxidation, and Lewis Acidity
The boronic acid group is a cornerstone of the molecule's reactivity, participating in several key reactions.
Transesterification: Boronic acids readily undergo reversible transesterification with diols to form boronate esters. This equilibrium is fundamental to the use of boronic acids as sensors and in dynamic covalent chemistry. The reaction is catalyzed by Lewis acids, which can accelerate the formation of boronate esters. rsc.org
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, a transformation that has significant utility in organic synthesis. This process typically involves reagents like hydrogen peroxide or other peroxy compounds.
Lewis Acidity: Boronic acids are Lewis acids, capable of accepting an electron pair. nih.govmdpi.com This acidity is central to their catalytic activity in various organic reactions, including dehydrations and condensations. nih.govpreprints.org The Lewis acidic nature of the boron center allows it to activate carbonyl groups, facilitating nucleophilic attack. preprints.org The interaction of boronic acids with Lewis bases can lead to the formation of boronate complexes, which can influence the reactivity of the molecule.
Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety
The bromopropyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups.
The displacement of the bromine atom by a nucleophile typically proceeds through an S\textsubscript{N}2 mechanism. khanacademy.org This is a bimolecular process where the reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com The reaction involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. libretexts.org
The kinetics of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. youtube.com Stronger nucleophiles and polar aprotic solvents generally favor the S\textsubscript{N}2 reaction. youtube.com The thermodynamics of the reaction are governed by the relative bond strengths of the C-Br bond being broken and the C-Nucleophile bond being formed.
Table 1: Factors Influencing S\textsubscript{N}2 Reaction Kinetics
| Factor | Influence on Reaction Rate |
| Nucleophile Strength | Stronger nucleophiles increase the rate. |
| Substrate Structure | Less steric hindrance at the reaction center increases the rate. Methyl > primary > secondary >> tertiary. youtube.com |
| Leaving Group Ability | Better leaving groups (weaker bases) increase the rate. |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
The susceptibility of the bromopropyl group to nucleophilic attack allows for the synthesis of a wide array of derivatives. By reacting N-(3-Bromopropyl) 4-Boronobenzamide with various nucleophiles, the bromine atom can be replaced with different functional groups. For instance, reaction with amines, thiols, or alkoxides would yield the corresponding amino, thioether, or ether derivatives. This versatility makes it a valuable building block for creating libraries of compounds with diverse properties. The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives highlights a similar synthetic strategy where a core structure is modified to produce a range of compounds with potential biological activity. nih.gov
Amide Bond Stability and Hydrolytic Pathways Under Diverse Conditions
The amide bond in this compound is generally stable but can undergo hydrolysis under certain conditions.
The hydrolysis of amides can be catalyzed by acid or base. researchgate.netacs.orguregina.ca The rate of hydrolysis is pH-dependent. researchgate.neturegina.ca Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net
The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which gives the C-N bond partial double bond character. acs.org Twisting of the amide bond can disrupt this resonance and increase the rate of hydrolysis. acs.org
Table 2: Amide Hydrolysis Conditions and Mechanisms
| Condition | Mechanism | Key Steps |
| Acidic | Acid-catalyzed nucleophilic acyl substitution | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent proton transfers. |
| Basic | Base-catalyzed nucleophilic acyl substitution | Nucleophilic attack of hydroxide on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the amine leaving group. researchgate.net |
| Neutral | Water-promoted hydrolysis | Very slow, often requiring high temperatures. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Boronobenzamide Motif
The boronic acid functionality makes this compound a suitable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govuwindsor.ca This reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov
In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst undergoes oxidative addition with an organohalide. The resulting palladium(II) complex then undergoes transmetalation with the boronic acid (or a boronate derivative), followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. uwindsor.ca The use of palladium catalysts allows these reactions to proceed under mild conditions and with high functional group tolerance. beilstein-journals.orgyoutube.com
The boronic acid group of this compound can be coupled with various aryl or vinyl halides or triflates to synthesize more complex molecules. This capability is highly valuable in the construction of pharmaceuticals, agrochemicals, and advanced materials.
Applications in Chemical Biology and Targeted Molecular Probes
Development of N-(3-Bromopropyl) 4-Boronobenzamide as a Bioconjugation Reagent
Bioconjugation, the process of linking molecules to biomolecules such as proteins or carbohydrates, is a cornerstone of chemical biology. This compound offers a dual-pronged approach to bioconjugation, enabling both covalent and non-covalent interactions.
The 3-bromopropyl group of the molecule serves as a reactive handle for the covalent modification of biomolecules. Alkyl halides, such as the bromopropyl group, are electrophilic and can react with nucleophilic residues on proteins. The primary targets for such alkylation reactions on protein surfaces are the side chains of amino acids like cysteine (via its thiol group), histidine (via its imidazole (B134444) ring), and lysine (B10760008) (via its primary amine).
The reaction between the bromopropyl group and a nucleophilic amino acid residue results in the formation of a stable covalent bond, permanently attaching the boronobenzamide moiety to the protein. The rate and specificity of this reaction can be influenced by factors such as pH and the local microenvironment of the amino acid residue. This covalent attachment strategy is fundamental for creating stable protein-probe conjugates for various applications, including protein tracking and functional studies.
Table 1: Potential Nucleophilic Amino Acid Residues for Covalent Modification by this compound
| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole Ring | Alkylated Imidazole |
| Lysine | Primary Amine (-NH2) | Secondary Amine |
| Methionine | Thioether (-S-CH3) | Sulfonium Ion |
This table is interactive. Click on the headers to sort.
The 4-boronobenzamide portion of the molecule provides a mechanism for reversible, non-covalent interactions. Boronic acids are well-known for their ability to form reversible covalent esters with 1,2- and 1,3-diols. nih.gov This interaction is particularly relevant in a biological context due to the abundance of diol-containing molecules, such as carbohydrates on the surface of cells and glycoproteins.
This recognition is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral boronate form is more favorable for diol binding. This property allows for the targeted binding of this compound to specific glycosylated proteins or cell surfaces under physiological conditions. The reversibility of the boronic acid-diol interaction is also a key feature, enabling applications in dynamic systems and for the controlled release of conjugated molecules.
Exploration of this compound as a Modular Scaffold for Enzyme Inhibitor Design
The unique combination of a reactive covalent modifier and a recognition element makes this compound an attractive scaffold for the design of novel enzyme inhibitors.
The boronic acid moiety can act as a transition-state analog inhibitor for certain classes of enzymes, particularly serine proteases. The active site of serine proteases contains a catalytic triad, including a serine residue with a hydroxyl group. The boron atom of the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable tetrahedral boronate adduct. This mimics the tetrahedral intermediate formed during peptide bond cleavage, effectively blocking the enzyme's catalytic activity. The affinity and specificity of this interaction can be tuned by modifying the benzamide (B126) portion of the scaffold.
The structure of this compound is inherently modular, allowing for the rational design of derivatives with enhanced specificity and potency for particular biological targets. The benzamide core can be chemically modified to introduce additional functional groups that can interact with specific pockets or residues within an enzyme's active site, thereby increasing binding affinity and selectivity.
Furthermore, the bromopropyl group can be utilized to create targeted covalent inhibitors. Once the boronic acid moiety has guided the inhibitor to the active site, the bromopropyl group can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This dual-action mechanism can result in highly potent and specific enzyme inhibitors. The development of such bifunctional molecules is a growing area of interest in drug discovery. nih.govnih.gov
Utilization in Proteomics Research for Affinity Labeling and Enrichment Strategies
Proteomics, the large-scale study of proteins, often relies on chemical probes to identify and quantify proteins in complex biological samples. This compound can be adapted for use in affinity labeling and enrichment strategies.
By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the benzamide scaffold, this compound can be transformed into a powerful proteomic probe. The boronic acid can target the probe to a specific subset of proteins, such as glycoproteins, while the bromopropyl group can then covalently link the probe to the target protein. This allows for the selective labeling of these proteins within a complex proteome.
Following labeling, the tagged proteins can be enriched from the mixture using affinity purification methods. For example, if the probe contains a biotin tag, the labeled proteins can be captured using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry, providing valuable insights into the roles of specific proteins in various cellular processes. Boronic acid-based probes are increasingly being used for the site-selective labeling of proteins in bioorthogonal chemistry. nih.govresearchgate.net
Probing Biomolecular Interactions Through Derivative Synthesis
The unique structure of this compound, featuring both a reactive bromopropyl group and a versatile boronic acid moiety, makes it a valuable scaffold for the synthesis of sophisticated molecular probes. These probes are designed to investigate and modulate complex biological processes by interacting with specific biomolecules. The dual functionality allows for a "tag-and-capture" or "tag-and-report" approach to studying proteins and their interactions.
The bromopropyl group serves as a reactive handle for the covalent modification of proteins. This alkylating agent can form stable thioether bonds with the nucleophilic side chains of cysteine residues, or to a lesser extent, with other nucleophilic residues like histidine and lysine, under specific conditions. This covalent and often irreversible linkage is crucial for permanently tagging a protein of interest.
Concurrently, the 4-boronobenzamide portion of the molecule provides a recognition element. Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in a variety of biological molecules, including glycoproteins and ribonucleosides. nih.govresearchgate.netnih.gov This interaction can be exploited for targeting specific classes of proteins or for developing sensors where the binding event at the boronic acid is translated into a detectable signal. Furthermore, the boronic acid group can participate in bioorthogonal reactions, enabling further chemical modification and the attachment of reporter groups like fluorophores or affinity tags. nih.gov
The strategic combination of these two functional groups in a single molecule allows for the design of a diverse array of chemical probes. These probes can be tailored to answer specific biological questions, from identifying the binding partners of a target protein to mapping the architecture of protein complexes.
Derivative Synthesis for Targeted Applications
By modifying the core structure of this compound, researchers can synthesize a variety of derivatives with tailored properties. For instance, the amide nitrogen can be further functionalized, or the phenyl ring can be substituted to modulate the reactivity and specificity of the boronic acid group.
One potential application lies in the creation of activity-based probes. In this scenario, the this compound derivative would be designed to react with a specific enzyme. The boronic acid moiety could serve as a recognition element, guiding the probe to the active site of the enzyme, where the bromopropyl group would then covalently modify a nearby nucleophilic residue. This would allow for the specific labeling and subsequent identification of the active enzyme within a complex biological sample.
Another promising avenue is the development of probes for studying post-translational modifications, such as glycosylation. A derivative of this compound could be designed where the boronic acid specifically recognizes the glycan portion of a glycoprotein (B1211001). Following this recognition, the bromopropyl group could be used to crosslink the probe to the glycoprotein or to a nearby interacting protein, providing valuable information about the glycoprotein's microenvironment.
The table below illustrates hypothetical derivatives of this compound and their potential applications in probing biomolecular interactions.
| Derivative Name | Modification | Potential Application |
| N-(3-Azidopropyl) 4-Boronobenzamide | Replacement of bromine with an azide (B81097) group | Bioorthogonal labeling via click chemistry for the attachment of reporter tags. |
| N-(3-Bromopropyl)-3-amino-4-boronobenzamide | Addition of an amino group to the phenyl ring | Modulation of boronic acid pKa for enhanced binding affinity to diols at physiological pH. |
| N-(3-Bromopropyl)-4-(pinacolato)boronobenzamide | Esterification of the boronic acid | Increased stability and cell permeability; the boronic acid is unmasked intracellularly. |
| Biotin-PEG-N-(3-propyl) 4-Boronobenzamide | Attachment of a biotin-PEG linker to the amide | Affinity-based pulldown of proteins that have been covalently labeled by the bromopropyl group. |
These examples highlight the versatility of this compound as a starting point for the rational design of powerful chemical tools to unravel the complexities of cellular function. The ability to combine covalent capture with specific recognition in a single molecule opens up new possibilities for understanding the dynamic nature of biomolecular interactions.
Computational Chemistry and Theoretical Characterization of N 3 Bromopropyl 4 Boronobenzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of N-(3-bromopropyl) 4-boronobenzamide. These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), charge distribution, and various reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is typically expected to be distributed over the electron-rich benzamide (B126) portion of the molecule, particularly the phenyl ring and the amide group. The LUMO, conversely, is likely centered on the electron-deficient boronic acid group and the carbon atom attached to the bromine, indicating these sites are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. Computational studies on related benzamide derivatives have shown that the introduction of different functional groups can significantly alter this gap. sci-hub.se For instance, the electron-withdrawing nature of the boronic acid group and the bromine atom would be expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to a simple benzamide.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species.
| Descriptor | Formula | Theoretical Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a lower value suggests it can act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; a higher value indicates a good electron acceptor. |
| Electronegativity (χ) | χ = (I + A) / 2 | Represents the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's overall electrophilic nature. |
This table is generated based on theoretical principles of conceptual DFT and is intended to be illustrative.
The calculated values for these descriptors would suggest that the boronic acid moiety is a primary site for interactions with nucleophiles, a characteristic critical for its potential role as an enzyme inhibitor. nih.gov The presence of the bromopropyl group provides an additional electrophilic site for potential alkylation reactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule binds to a specific protein target and assess the stability of the resulting complex over time.
Molecular Docking: Boronic acids are well-known for their ability to form reversible covalent bonds with the catalytic serine residues found in many proteases. acs.org Therefore, a likely target for docking studies would be a serine protease, such as thrombin or a bacterial β-lactamase. Docking simulations would place the this compound molecule into the active site of the target enzyme to identify the most favorable binding pose. The boronic acid group would be positioned to interact with the key serine residue, while other parts of the molecule, like the benzamide ring, would form non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with other residues in the binding pocket, enhancing affinity and specificity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to evaluate the dynamic behavior and stability of the predicted ligand-protein complex. rsc.org An MD simulation tracks the movements of all atoms in the system over a period of nanoseconds or longer, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, confirming the stability of these crucial interactions.
For this compound, MD simulations would be crucial to confirm the stability of the covalent bond between the boron atom and the serine hydroxyl group and to assess the stability of the non-covalent interactions of the benzamide and bromopropyl moieties within the binding site. nih.gov
| Simulation Parameter | Purpose in Analyzing Ligand-Target Interaction | Example of a Favorable Result |
| RMSD of Protein-Ligand Complex | To assess the overall stability of the binding pose. | The RMSD value converges to a low, stable plateau (e.g., < 0.3 nm) after an initial equilibration period. |
| RMSF of Active Site Residues | To identify which residues are most affected by ligand binding. | Reduced fluctuation in key active site residues upon ligand binding, indicating a stabilizing interaction. |
| Ligand-Protein Hydrogen Bonds | To quantify the stability of specific polar interactions. | Key hydrogen bonds identified in docking are maintained for a high percentage (>80%) of the simulation time. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To estimate the strength of the ligand-protein interaction. | A negative and large binding free energy value, indicating a strong and favorable binding affinity. |
This table presents typical parameters and illustrative favorable outcomes for MD simulations in drug discovery.
Prediction of Conformational Preferences and Tautomeric Equilibria
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape (conformation) and the potential for different structural isomers (tautomers) to exist in equilibrium.
Conformational Preferences: The molecule possesses several rotatable single bonds, leading to a range of possible conformations. The most significant rotations are around the C-N bond of the amide and the C-C bonds linking the rings and the alkyl chain. Studies on structurally similar N-substituted benzamides have shown that the molecule's final conformation in the solid state is often a result of a delicate balance between intramolecular steric hindrance and intermolecular forces, such as hydrogen bonding. nih.gov The amide group typically forms strong N-H···O hydrogen bonds, leading to chain-like structures in the crystal lattice. nih.gov The flexible 3-bromopropyl chain can adopt various gauche and anti conformations, which will influence how the molecule packs in a crystal and how it fits into a protein binding site.
Tautomeric Equilibria: The boronic acid group is central to the molecule's tautomeric behavior. In aqueous solution, the boron atom can exist in two main states: a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state, formed by the addition of a hydroxide (B78521) ion. rsc.org This equilibrium is pH-dependent. The tetrahedral boronate form is often more stable in aqueous environments and is the species that typically interacts with diols (like those in saccharides) and serine hydroxyl groups. rsc.orgnih.gov This dynamic equilibrium is a key feature of boronic acid chemistry and is fundamental to its mechanism of action as a sensor or inhibitor. nih.gov
In Silico Design of Novel this compound Derivatives
The theoretical model of this compound serves as a scaffold for the in silico design of new derivatives with potentially improved properties, such as enhanced binding affinity, greater selectivity, or modified reactivity.
Structure-Activity Relationship (SAR) Exploration: Based on the docking and MD simulation results, a structure-activity relationship (SAR) can be hypothesized. nih.gov For example, if the benzamide phenyl ring is located in a hydrophobic pocket, adding small hydrophobic substituents (e.g., methyl, chloro groups) to the ring could enhance binding affinity. Computational methods allow for the rapid evaluation of a virtual library of such derivatives. nih.gov
Strategies for Derivative Design:
Altering the Alkyl Chain: The length and nature of the linker between the amide and the bromine atom can be varied. Changing from a propyl to an ethyl or butyl chain could optimize the position of the bromine atom for a desired secondary interaction or remove it entirely if it is found to be unnecessary for activity.
Halogen Substitution: Replacing the bromine atom with chlorine or fluorine could alter the reactivity of the alkyl halide group, making it more or less susceptible to nucleophilic attack.
Scaffold Hopping: More advanced design might involve replacing the benzamide core with other aromatic systems (e.g., pyridine, thiophene) to explore different interaction patterns with a target protein.
Each newly designed derivative would be subjected to the same computational workflow—quantum chemical calculations, docking, and MD simulations—to predict its properties and prioritize the most promising candidates for chemical synthesis and experimental testing. nih.gov
Advanced Spectroscopic and Structural Analysis of N 3 Bromopropyl 4 Boronobenzamide and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(3-Bromopropyl) 4-Boronobenzamide in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-boronobenzamide moiety and the aliphatic protons of the 3-bromopropyl chain. The aromatic region would likely display two doublets corresponding to the AA'BB' spin system of the para-substituted benzene (B151609) ring. The protons ortho to the boronic acid group would appear at a different chemical shift compared to those ortho to the amide group due to their distinct electronic environments. The amide proton (N-H) would typically appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group, with its chemical shift being sensitive to solvent and concentration. The propyl chain protons would present as three distinct multiplets: a triplet for the methylene group adjacent to the nitrogen (N-CH₂), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group bonded to the bromine atom (CH₂-Br).
The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propyl chain. The carbon attached to the boron atom would exhibit a characteristic chemical shift, and the signals for the aromatic carbons would reflect the substitution pattern.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (ortho to -B(OH)₂) | 7.9 - 8.1 | d | ~8 |
| Aromatic (ortho to -C(O)NH-) | 7.7 - 7.9 | d | ~8 |
| Amide (N-H) | 8.2 - 8.6 | t | ~5-6 |
| N-CH₂ | 3.4 - 3.6 | q | ~6-7 |
| -CH₂- | 2.1 - 2.3 | quintet | ~6-7 |
| CH₂-Br | 3.5 - 3.7 | t | ~6-7 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 168 |
| Aromatic (C-B) | 130 - 135 (broad) |
| Aromatic (C-C(O)) | 135 - 138 |
| Aromatic (CH ortho to -B(OH)₂) | 134 - 136 |
| Aromatic (CH ortho to -C(O)NH-) | 127 - 129 |
| N-CH₂ | 38 - 42 |
| -CH₂- | 30 - 34 |
| CH₂-Br | 32 - 36 |
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks separated by two mass units (M+ and M+2) of nearly equal intensity. rsc.orgresearchgate.net
Electron ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak [C₁₀H₁₃B⁷⁹BrNO₃]⁺ and [C₁₀H₁₃B⁸¹BrNO₃]⁺ would be observed at m/z 285 and 287, respectively. Key fragmentation pathways would involve the cleavage of the amide bond, the loss of the bromopropyl side chain, and rearrangements.
Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound
| m/z | Fragment Ion | Description |
| 285/287 | [C₁₀H₁₃BBrNO₃]⁺ | Molecular ion |
| 206 | [C₇H₆BO₃]⁺ | Loss of bromopropyl radical |
| 164/166 | [C₃H₆BrN]⁺ | Bromopropylamine cation |
| 149 | [C₇H₆BO₂]⁺ | 4-Carboxy-phenylboronic acid cation |
| 121 | [C₇H₇NO]⁺ | Benzamide (B126) cation |
| 120/122 | [C₃H₅Br]⁺ | Allyl bromide cation |
| 104 | [C₇H₄O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Sensing
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
The IR spectrum would be dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group. The N-H stretch is expected in the region of 3300-3400 cm⁻¹. The amide I band (primarily C=O stretch) would appear around 1640-1680 cm⁻¹, while the amide II band (N-H bending and C-N stretching) would be observed near 1530-1570 cm⁻¹. The B-O-H stretching of the boronic acid group would give a broad absorption in the region of 3200-3500 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically around 500-650 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations would give rise to strong signals in the 1580-1620 cm⁻¹ region. The symmetric stretching of the boronic acid group may also be Raman active.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Boronic acid) | Stretching | 3200 - 3500 (broad) |
| N-H (Amide) | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | 1580 - 1620 |
| N-H (Amide II) | Bending | 1530 - 1570 |
| B-O | Stretching | 1330 - 1380 |
| C-N | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 650 |
X-ray Crystallography and Crystallographic Database Analysis of Related Boronobenzamide Structures
While a specific crystal structure for this compound is not publicly available, analysis of related structures in crystallographic databases provides significant insight into its likely solid-state conformation and intermolecular interactions.
Studies on N-substituted benzamides reveal that the amide group is generally planar. The planarity of the benzamide moiety allows for the formation of strong hydrogen bonds. In the crystal structure of this compound, it is anticipated that the amide N-H group and the C=O group will participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures.
Prospective Research Directions and Interdisciplinary Applications
Integration of N-(3-Bromopropyl) 4-Boronobenzamide into Smart Materials and Responsive Systems
The bifunctional nature of this compound makes it an exceptional candidate for the creation of "smart" materials that can respond to specific environmental stimuli. The boronic acid moiety can form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes many biologically significant compounds like glucose and other saccharides. mdpi.comnih.gov This interaction is the cornerstone for developing glucose-responsive polymers.
By incorporating this compound into a polymer backbone, either as a pendant group or a cross-linker, materials can be engineered to undergo conformational changes, swell, or disassemble in the presence of glucose. mdpi.comrsc.org The bromopropyl group provides a convenient handle for polymerization or for grafting the molecule onto existing polymer chains. For instance, it can react with suitable monomers or polymer backbones via nucleophilic substitution reactions.
Table 1: Potential Applications of this compound in Smart Materials
| Application Area | Proposed Mechanism of Action |
| Glucose-Responsive Insulin (B600854) Delivery | The boronic acid group binds with glucose, leading to a change in the polymer matrix (e.g., swelling) and subsequent release of encapsulated insulin. nih.gov |
| Saccharide Sensors | Binding of saccharides to the boronic acid can induce a detectable signal, such as a change in fluorescence or color. |
| pH-Responsive Materials | The acidity of the boronic acid group (pKa) is sensitive to the surrounding pH, allowing for the design of materials that respond to pH changes. |
These responsive systems hold immense promise for biomedical applications, particularly in the development of closed-loop insulin delivery systems for diabetic patients, which could autonomously release insulin in response to high blood glucose levels. nih.gov
Development of Fluorescent or Radiotracer Derivatives for Imaging Applications
The fields of medical diagnostics and molecular imaging are continually seeking novel probes for the sensitive and specific detection of diseases. This compound serves as a valuable scaffold for the development of such probes.
Fluorescent Derivatives: The aromatic ring of the 4-boronobenzamide core can be chemically modified to attach fluorophores. Alternatively, the inherent fluorescence of some boronic acid-containing compounds can be modulated upon binding to diols, forming the basis for fluorescent sensors. A polymer containing boronic acid and a fluorogenic component can exhibit changes in fluorescence intensity upon the addition of a diol like fructose. acs.org This principle could be applied to derivatives of this compound for developing "turn-on" or "turn-off" fluorescent probes for saccharide detection.
Radiotracer Derivatives: The development of radiolabeled molecules for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of research. Aryl boronic acid derivatives have been successfully used as precursors for radiohalogenation, including radiobromination and radioiodination. nih.govacs.org
The this compound molecule is a prime candidate for such modifications. Copper-mediated radiobromination of aryl boron precursors has proven to be a highly efficient method for introducing radiobromine isotopes (e.g., ⁷⁶Br, ⁷⁷Br) into aromatic rings. nih.gov This method is robust and can be performed under mild conditions, making it suitable for labeling sensitive biomolecules. nih.gov The bromopropyl group offers a secondary site for attaching the molecule to a targeting vector, such as a peptide or antibody, which can then be directed to a specific biological target for imaging.
Table 2: Potential Radiolabeling Strategies for this compound
| Radiolabeling Method | Isotope | Potential Application | Key Advantages |
| Copper-Mediated Radiobromination | ⁷⁶Br, ⁷⁷Br | PET Imaging | High efficiency and robust reaction conditions. nih.gov |
| Radioiodination | ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I | SPECT/PET Imaging | Established methods for labeling aryl boronic acid precursors. acs.org |
| ¹⁸F-Labeling | ¹⁸F | PET Imaging | The bromopropyl group can be used as a site for introducing ¹⁸F via nucleophilic substitution. |
Exploration of Supramolecular Assemblies Involving Boronic Acid Interactions
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers a bottom-up approach to constructing complex and functional architectures. Boronic acids are known to participate in various non-covalent interactions, particularly hydrogen bonding, which can direct the self-assembly of molecules into well-defined structures.
The boronic acid group of this compound can form dimeric structures through hydrogen bonding between the hydroxyl groups. Furthermore, the amide functionality provides additional hydrogen bond donor and acceptor sites, potentially leading to the formation of extended one-, two-, or three-dimensional networks. These self-assembled structures can create porous materials with potential applications in gas storage, separation, and catalysis.
Moreover, the interaction of the boronic acid with diols can be exploited to create dynamic supramolecular systems. For example, the addition of a diol could reversibly disrupt a hydrogen-bonded network, leading to a change in the material's properties. This responsiveness could be harnessed to create materials that change their structure or function in response to the presence of specific molecules. Boronic acid-containing polymers have been used to create layer-by-layer assemblies that can be disassembled in the presence of sugars like glucose or fructose. acs.org
Future Methodologies for Large-Scale, Sustainable Synthesis of this compound
The widespread application of this compound will necessitate the development of efficient, cost-effective, and environmentally friendly synthetic methods suitable for large-scale production.
Current laboratory-scale syntheses of aryl boronic acids often rely on methods such as the Suzuki-Miyaura cross-coupling reaction or the reaction of organometallic reagents (like Grignard reagents) with borate (B1201080) esters. nih.govmdpi.com While effective, these methods can have drawbacks for industrial-scale production, including the use of expensive catalysts, stoichiometric organometallic reagents, and anhydrous reaction conditions.
Future research in this area should focus on more sustainable approaches. This includes the development of catalytic C-H borylation reactions, which would allow for the direct conversion of an aromatic C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials. nih.gov The use of more environmentally benign solvents, such as water or bio-derived solvents, and the development of recyclable catalytic systems are also crucial for improving the sustainability of the synthesis.
A plausible synthetic route to this compound could involve the amidation of 4-carboxyphenylboronic acid with 3-bromopropylamine (B98683). Alternatively, an amide coupling between 4-bromobenzoyl chloride and 3-aminopropanol, followed by a Miyaura borylation of the aryl bromide, could be explored. Optimizing these routes for high yield, purity, and minimal environmental impact will be key to unlocking the full potential of this versatile compound. A patent for the preparation of arylboronic acid compounds suggests that using a mixed solvent system can improve industrial safety and reduce raw material costs. google.com
Table 3: Comparison of Synthetic Strategies for Aryl Boronic Acids
| Synthetic Method | Advantages | Disadvantages |
| Grignard Reaction | Well-established, versatile. | Requires anhydrous conditions, stoichiometric organometallic reagents. nih.gov |
| Suzuki-Miyaura Coupling | High functional group tolerance. | Often requires expensive palladium catalysts and ligands. mdpi.com |
| C-H Borylation | Atom economical, avoids pre-functionalization. | Can require harsh reaction conditions and may lack regioselectivity. nih.gov |
Q & A
Q. How to mitigate boronic acid self-condensation during synthesis?
- Employ slow addition of coupling reagents and use aryl triflates instead of chlorides to reduce side reactions. Add molecular sieves to absorb water and stabilize the boronic acid .
Methodological Notes
- Regulatory Compliance : For biological testing, adhere to institutional guidelines for non-FDA compounds, emphasizing in vitro assays over in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
